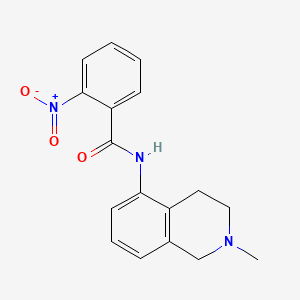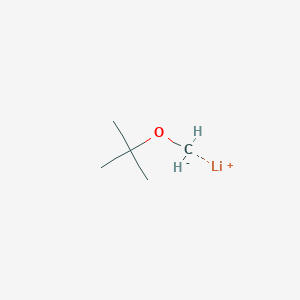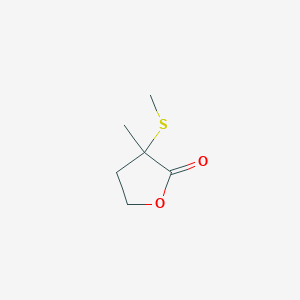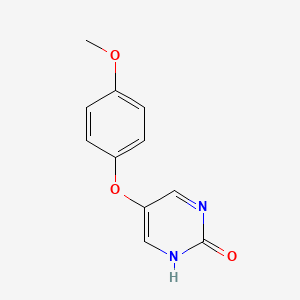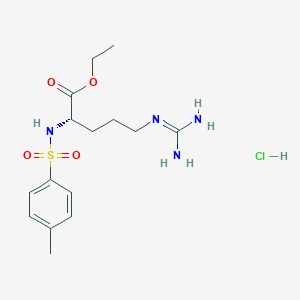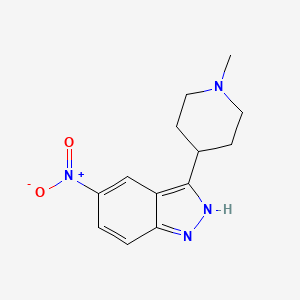![molecular formula C11H15N3O2S B8616426 tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8616426.png)
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazole ring fused with a thiazole ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with a thiazole derivative under specific reaction conditions. This process typically requires the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and reproducibility in the production of the compound.
Analyse Chemischer Reaktionen
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium diphenylphosphide, sodium tetrahydridoborate, and N-bromosuccinimide .
Oxidation: The compound can be oxidized using atmospheric oxygen or N-bromosuccinimide to form phosphine oxides and other by-products.
Reduction: Sodium tetrahydridoborate is often used to reduce the compound, leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form addition products.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its heterocyclic structure makes it a valuable scaffold for drug discovery, as it can be modified to enhance biological activity and selectivity.
In biology and medicine, the compound has shown potential as an antimicrobial, antifungal, and anticancer agent . Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents. Additionally, the compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism of action of tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be compared to other similar compounds, such as tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate and tert-butyl (2-vinylthiazol-5-yl)carbamate . These compounds share similar structural features, such as the presence of a thiazole ring, but differ in their substituents and overall reactivity.
tert-butyl (6-bromobenzo[d]thiazol-2-yl)carbamate:
tert-butyl (2-vinylthiazol-5-yl)carbamate: The presence of a vinyl group in this compound allows for additional reactivity, such as polymerization reactions.
The uniqueness of this compound lies in its fused pyrazole-thiazole structure, which provides a distinct set of chemical and biological properties that can be leveraged for various scientific applications.
Eigenschaften
Molekularformel |
C11H15N3O2S |
|---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
tert-butyl N-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2S/c1-7-8(9-14(13-7)5-6-17-9)12-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,12,15) |
InChI-Schlüssel |
GFSGHFNAZMUSHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CSC2=C1NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)
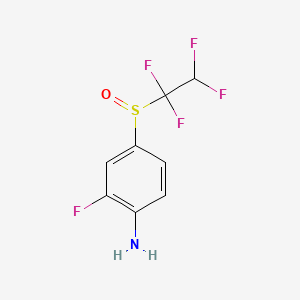
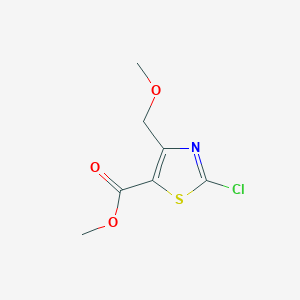
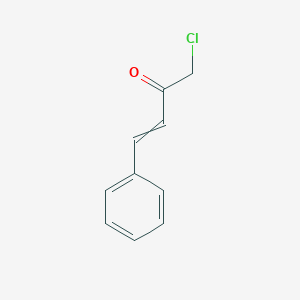
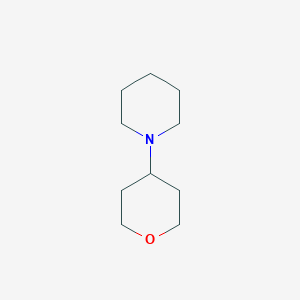
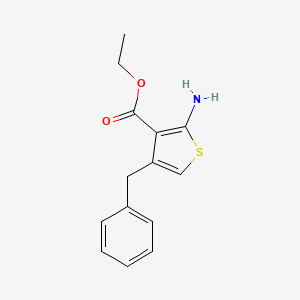
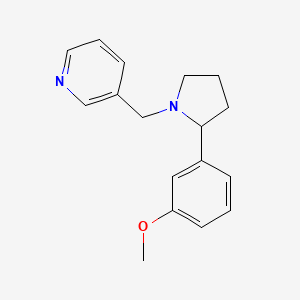
![4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene](/img/structure/B8616384.png)
